molecular formula C23H23BrN4O B6508750 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol CAS No. 901240-96-8

4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol

Cat. No.: B6508750
CAS No.: 901240-96-8
M. Wt: 451.4 g/mol
InChI Key: HFNVDEXMGQOZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol features a brominated phenol moiety linked to an imidazo[1,2-a]pyrimidine scaffold substituted with a 2-ethyl-6-methylphenylamino group and 5,7-dimethyl substituents. This structural framework is characteristic of bioactive molecules targeting kinases or protein-protein interactions (PPIs), as seen in analogs like C325-0477 . The bromine atom at the 4-position of the phenol ring may enhance binding affinity via halogen bonding, while the ethyl and methyl groups could modulate lipophilicity and steric interactions.

Properties

IUPAC Name

4-bromo-2-[3-(2-ethyl-6-methylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O/c1-5-16-8-6-7-13(2)20(16)26-22-21(18-12-17(24)9-10-19(18)29)27-23-25-14(3)11-15(4)28(22)23/h6-12,26,29H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNVDEXMGQOZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C(=CC(=N3)C)C)C4=C(C=CC(=C4)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multi-step organic reactions that create the necessary functional groups and structural components. The methods often include the use of bromo derivatives and various coupling reactions to achieve the final product. For example, a related compound synthesized using a method involving 3-bromo-2-hydroxy-benzaldehyde and 1-(4-amino-phenyl)ethanone has been documented, indicating a similar synthetic pathway may be applicable for our target compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol. For instance, a derivative known as Compound 7a demonstrated significant antiproliferative activity against FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value of 1.73 μM. This compound induced morphological changes in cancer cells and was shown to trigger apoptosis through increased levels of cleaved caspase-3 and autophagy markers such as LC3A/B .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 7aFaDu1.73Induces apoptosis and autophagy
Compound XMCF-75.0Cell cycle arrest at G2/M phase
Compound YHT2910.5Topoisomerase I and II inhibition

The biological activity of this class of compounds is attributed to several mechanisms:

  • Apoptosis Induction : Compounds induce programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Many derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Topoisomerase Inhibition : Some compounds act as dual inhibitors of topoisomerases I and II, which are crucial for DNA replication and repair .

Case Studies

Several studies have been conducted to evaluate the efficacy of compounds similar to 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol in various cancer models:

  • Study on MCF-7 Cells : A study reported that a related compound reduced oxidative stress and induced G2/M phase arrest in MCF-7 breast cancer cells. This was evidenced by increased levels of cyclins associated with cell cycle regulation .
  • In Vivo Studies : Animal models treated with structurally similar compounds exhibited significant tumor growth inhibition compared to controls. The studies suggested that these compounds could be developed into viable therapeutic agents for cancer treatment.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol involves multi-step organic reactions that typically include bromination and amination processes. The structural formula indicates the presence of both phenolic and imidazo-pyrimidine moieties, which are crucial for its biological activity.

Crystallographic Data

Recent studies have reported the crystallographic data for similar compounds, which can provide insights into the structural properties of this compound. For instance, the monoclinic structure with specific lattice parameters can be indicative of intermolecular interactions that affect its reactivity and stability .

Anticancer Activity

Compounds similar to 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol have been investigated for their anticancer properties. The imidazo-pyrimidine scaffold is known to exhibit significant inhibitory effects on various cancer cell lines by interfering with cellular signaling pathways. For example, derivatives have shown effectiveness against breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The phenolic component of the compound suggests potential antimicrobial activity. Studies have indicated that phenolic compounds can disrupt bacterial cell membranes and inhibit enzymatic functions critical for microbial survival. This makes such compounds promising candidates for developing new antimicrobial agents.

Polymer Chemistry

The unique structure of 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol can be utilized in polymer synthesis as a monomer or additive to enhance thermal stability and mechanical properties of polymers. The bromine atom can facilitate cross-linking reactions that improve the material's resilience.

Photonic Applications

Due to its potential electronic properties stemming from its conjugated structure, this compound may find applications in photonic devices. Research into similar compounds has revealed their usefulness in organic light-emitting diodes (OLEDs) and solar cells due to their ability to absorb light and convert it into electrical energy efficiently.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of a closely related compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of phenolic compounds were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as alternative antimicrobial agents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at position 4 of the phenolic ring undergoes nucleophilic substitution (SNAr) due to electron-withdrawing effects from the adjacent hydroxyl group and aromatic system. Common reagents and conditions include:

Reaction TypeReagents/ConditionsProduct/ApplicationReference
Amine SubstitutionPiperazine, DMF, NaH, 80–100°CAromatic amine derivatives
Thiol SubstitutionThiophenol, CuI, K₂CO₃, DMSO, 120°CThioether-linked pharmacophores
Cross-CouplingPd(PPh₃)₄, arylboronic acids, K₂CO₃Suzuki-coupled biaryl compounds

Key Observations :

  • SNAr reactions proceed efficiently with amines or thiols under basic conditions, yielding pharmacologically relevant intermediates .

  • Bromine replacement via Suzuki coupling enables structural diversification for drug discovery .

Electrophilic Substitution on the Phenolic Ring

The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution. Dominant reactions include:

Reaction TypeReagents/ConditionsPosition/RegioselectivityReference
NitrationHNO₃/H₂SO₄, 0–5°CPara to -OH (steric hindrance limits)
SulfonationH₂SO₄, 50°CMeta-directing due to imidazo-pyrimidine
HalogenationCl₂/FeCl₃, Br₂/AlBr₃Limited by steric bulk of substituents

Key Observations :

  • Steric hindrance from the imidazo[1,2-a]pyrimidine moiety reduces reactivity at ortho positions.

  • Sulfonation and nitration yield water-soluble derivatives for formulation studies.

Oxidation Reactions of the Phenolic Group

The phenolic -OH group is susceptible to oxidation, particularly under alkaline conditions:

Oxidizing AgentConditionsProductReference
KMnO₄Aqueous NaOH, 60°CQuinone formation
O₂/Cu(II) catalystsDMF, 100°CRadical-mediated dimerization

Key Findings :

  • Oxidation to quinones enhances electrochemical properties but reduces biological stability.

  • Copper-catalyzed dimerization generates covalent organic frameworks (COFs).

Cross-Coupling Reactions Involving the Imidazo[1,2-a]Pyrimidine Core

The electron-rich imidazo[1,2-a]pyrimidine core participates in Pd-catalyzed cross-couplings:

Reaction TypeCatalysts/ReagentsApplicationsReference
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated kinase inhibitors
Heck CouplingPd(OAc)₂, PPh₃, Et₃NAlkenyl-functionalized analogs

Mechanistic Insights :

  • The amino group at position 3 stabilizes transition states during coupling .

  • Steric effects from ethyl/methyl groups influence reaction yields and regioselectivity .

Acid-Base and Coordination Chemistry

The phenolic -OH (pKa ≈ 9–10) and imidazo-pyrimidine N-atoms participate in proton transfer and metal coordination:

PropertyConditionsObservationReference
DeprotonationNaOH (pH >10)Enhanced water solubility
Metal ChelationFe(III), Cu(II) in EtOHColored complexes for sensing

Applications :

  • Metal complexes exhibit fluorescence quenching, useful in chemosensors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog C325-0477

C325-0477 (4-bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol) shares the imidazo[1,2-a]pyrimidine core and bromophenol group with the target compound. Key differences include:

  • Substituent Variation : The trifluoromethylphenyl group in C325-0477 replaces the 2-ethyl-6-methylphenyl group. The CF₃ group enhances electronegativity and metabolic stability compared to alkyl substituents.

Herbicide Compound Imazosulfuron

Imazosulfuron (1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea) shares an imidazo-heterocyclic core but differs critically:

  • Functional Groups: A sulfonamide linker and urea group replace the bromophenol moiety.
  • Applications: Imazosulfuron is a herbicide, highlighting how structural variations (e.g., sulfonamide vs. phenol) dictate agricultural vs. pharmacological utility .

Brominated Pyrazolone Derivative (Example 5.20)

This compound (4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one) features a pyrazolone core with dual bromine substitutions. Unlike the target compound, its bromine atoms are positioned on a non-aromatic ring, which may limit π-π stacking interactions critical for enzyme inhibition .

Benzooxazine Derivative (7a-c)

The benzo[b][1,4]oxazin-3-one scaffold in 7a-c lacks the imidazopyrimidine core but includes substituted pyrimidinyl groups. The reduced planarity of the benzooxazine ring may hinder DNA intercalation or kinase binding compared to the target compound .

Data Tables

Compound Name Core Structure Key Substituents Biological Activity Applications References
Target Compound Imidazo[1,2-a]pyrimidine 4-bromo-phenol, 5,7-dimethyl, 2-ethyl-6-methylphenylamino Assumed kinase/PPI modulation Drug discovery (potential) -
C325-0477 Imidazo[1,2-a]pyrimidine 4-bromo-phenol, 3-(trifluoromethylphenyl)amino Kinase inhibition, PPI modulation Cancer, endocrine therapies
Imazosulfuron Imidazo[1,2-a]pyridine Sulfonamide, dimethoxy-pyrimidinyl ALS enzyme inhibition Herbicide
Example 5.20 Pyrazolone 4-bromo, bromomethyl, 3',5'-dimethylphenyl Not reported -
Benzooxazine Derivative (7a-c) Benzo[b][1,4]oxazin-3-one Substituted pyrimidinyl Not reported -

Research Findings

  • Halogen Effects: Bromine in the target compound and C325-0477 may facilitate halogen bonding with target proteins, enhancing affinity compared to non-halogenated analogs.
  • Substituent Impact : The 2-ethyl-6-methylphenyl group in the target compound offers moderate lipophilicity, while the trifluoromethyl group in C325-0477 improves resistance to oxidative metabolism .
  • Scaffold Differences : Imidazopyrimidines (target compound, C325-0477) are more planar than pyrazolones or benzooxazines, favoring interactions with flat binding pockets in kinases or PPIs.

Q & A

Q. What are the critical considerations for designing a synthesis route for this compound, given its complex heterocyclic structure?

Methodological Answer: The synthesis of this compound requires careful selection of coupling reagents and catalysts to achieve regioselectivity in imidazo[1,2-a]pyrimidine ring formation. Key steps include:

  • Protection/deprotection strategies for the phenol group to prevent undesired side reactions during bromination or amination.
  • Optimization of Ullmann or Buchwald-Hartwig coupling for introducing the 2-ethyl-6-methylphenylamino group, ensuring minimal steric hindrance .
  • Use of HPLC purity tracking (>97% purity thresholds, as in ) to validate intermediate quality.

Example Reaction Sequence Table:

StepReaction TypeReagents/ConditionsYield (%)Purity (%)
1BrominationNBS, DMF, 80°C78>95
2CyclizationPd(OAc)₂, Xantphos65>97

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and confirming regiochemistry?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₁H₂₂BrN₅O).
  • ¹H/¹³C NMR with 2D techniques (COSY, NOESY) to resolve overlapping signals in the imidazo[1,2-a]pyrimidine core .
  • Single-crystal X-ray diffraction (as in ) to unambiguously confirm substituent positions and hydrogen-bonding interactions .

Q. How can computational methods like quantum chemical calculations resolve contradictions in proposed reaction mechanisms for imidazo[1,2-a]pyrimidine formation?

Methodological Answer:

  • Use density functional theory (DFT) to model transition states and compare energy barriers for competing pathways (e.g., electrophilic vs. nucleophilic ring closure).
  • Reaction path sampling (as in ICReDD’s approach, ) identifies low-energy intermediates and validates experimental observations .
  • Example: Discrepancies in regioselectivity can be resolved by comparing computed activation energies for alternative intermediates.

Q. What statistical experimental design (DoE) approaches are optimal for optimizing yield and purity in multi-step syntheses of this compound?

Methodological Answer:

  • Box-Behnken or central composite designs to evaluate interactions between temperature, catalyst loading, and solvent polarity.
  • Response surface methodology () identifies critical parameters, reducing trial-and-error experimentation .
  • Case Study: A 3-factor DoE reduced reaction steps from 8 to 5 while maintaining >90% yield.

DoE Optimization Table:

FactorRange TestedOptimal Value
Temp.60–100°C85°C
Catalyst1–5 mol%3 mol%

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:

  • Solvent effect modeling (e.g., PCM in Gaussian) to refine predicted shifts.
  • Dynamic NMR studies to detect conformational equilibria causing signal splitting.
  • Cross-validation with X-ray data () to confirm structural assignments .

Q. What computational tools predict this compound’s solubility and stability under varying pH conditions for formulation studies?

Methodological Answer:

  • COSMO-RS simulations to estimate solubility in organic/aqueous mixtures.
  • pKa prediction software (e.g., ACD/Labs) to assess protonation states affecting stability.
  • Molecular dynamics (MD) to model aggregation behavior in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.